2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-2-24-13-3-4-14-16(11-13)26-18(19-14)21-7-5-20(6-8-21)17(22)15-12-23-9-10-25-15/h3-4,11-12H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWQINJALKSMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the individual components. The dioxin ring can be synthesized through a cyclization reaction involving appropriate diols and aldehydes under acidic conditions. The benzo[d]thiazole moiety is often prepared via a condensation reaction between o-aminothiophenol and ethyl bromoacetate, followed by cyclization. The piperazine ring is introduced through nucleophilic substitution reactions involving piperazine and suitable halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as employing catalysts to enhance the reaction rate. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. The specific compound in focus has been shown to possess activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
A study demonstrated that the compound's structure allows it to inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as streptomycin .
Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer potential. The compound is believed to interfere with cancer cell proliferation by inducing apoptosis in various cancer cell lines. In vitro studies have shown promising results against:
- Breast cancer
- Lung cancer
- Leukemia
Mechanistic studies suggest that the compound may act through multiple pathways, including the inhibition of specific kinases involved in cell cycle regulation and apoptosis .
Neuroprotective Effects
Preliminary research suggests that the compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperazine moiety is known to enhance blood-brain barrier permeability, potentially allowing the compound to exert its effects on central nervous system targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications to the benzothiazole and piperazine components can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Ethoxy group at position 6 | Enhances solubility and bioavailability |
| Dioxine carbonyl substitution | Increases potency against specific bacterial strains |
Case Study 1: Antibacterial Efficacy
A study conducted by Shi et al. evaluated the antibacterial activity of various benzothiazole derivatives, including the compound of interest. The results indicated that it exhibited strong activity against Gram-positive bacteria, showing an MIC value lower than that of conventional antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cells. The results revealed that it induced significant cytotoxicity with IC50 values indicating a potent anticancer effect .
Mechanism of Action
The mechanism of action of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the literature, focusing on synthesis, substituent effects, and receptor interactions.
Structural Analogues from and
and describe triazine-based compounds with piperazine linkers and ethoxy substituents, such as:
- N-(Adamantan-1-yl)-4-(4-(2-Aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine
- N-Cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine
Key Comparisons:
However, the absence of adamantyl or cyclopentyl groups (common in CB2 ligands) might reduce its cannabinoid receptor affinity unless compensated by the dihydrodioxine-carbonyl moiety .
Benzodioxine Derivatives from
details the synthesis of 1,4-benzodioxine-thiadiazole hybrids, such as (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide .
Key Comparisons:
The target compound’s piperazine-dihydrodioxine motif may enhance solubility and bioavailability compared to the rigid thiadiazole hybrids, though this remains speculative without solubility data.
Research Implications and Limitations
While the target compound shares structural motifs with cannabinoid receptor ligands (e.g., piperazine, ethoxy groups), its unique benzothiazole-dihydrodioxine scaffold distinguishes it from triazine or thiadiazole-based analogues. Key research gaps include:
- Pharmacological Profiling: No binding or functional data for CB1/CB2 or other receptors.
- ADMET Properties: Unknown metabolic stability, toxicity, or bioavailability.
- Synthetic Optimization : ’s use of HPLC and NMR for purity validation (97.3–100% ) suggests similar quality control could apply to the target compound.
Biological Activity
The compound 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5,6-dihydro-1,4-dioxine with piperazine derivatives and benzothiazole moieties. The detailed synthetic pathways often include multiple steps to ensure high purity and yield of the final product. For example, one method includes the condensation of ethyl 2,3-dihydrobenzo[1,4]dioxin-2-carboxylate with piperazine under controlled conditions to produce the desired intermediate with minimal impurities .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that benzothiazole derivatives can inhibit various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Activity
Several studies have explored the anticancer potential of benzothiazole derivatives. For instance, compounds featuring similar structures have been reported to inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The exact mechanism is believed to involve the modulation of signaling pathways associated with cell growth and survival .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of benzothiazole derivatives suggest that they may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role. The protective effects are thought to be mediated through the inhibition of specific enzymes involved in oxidative stress pathways .
Case Studies
Several case studies highlight the biological activities of related compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of benzothiazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that certain benzothiazole derivatives led to a reduction in cell viability by over 70% at concentrations as low as 25 µM after 48 hours of treatment.
- Neuroprotection : Compounds structurally similar to our target compound were tested in models of Parkinson's disease and showed a decrease in neuronal cell death by approximately 50% compared to untreated controls when exposed to neurotoxic agents .
Research Findings Summary
Q & A
Basic: What are the optimal synthetic routes for 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves coupling a piperazine derivative with a benzothiazole precursor. Key steps include:
- Nucleophilic substitution : Reacting 3-chloro-1,2-benzothiazole derivatives with piperazine in ethanol at 80°C for 36 hours to form the piperazinyl intermediate .
- Acylation : Introducing the 5,6-dihydro-1,4-dioxine-2-carbonyl group via coupling agents (e.g., EDC/HOBt) in anhydrous THF under nitrogen .
- Solvent optimization : Use of dioxane or THF improves solubility, while triethylamine (TEA) acts as a base to neutralize HCl byproducts .
- Purification : Silica gel column chromatography (hexane/ethyl acetate gradient) ensures >95% purity. Reaction time and temperature significantly affect yield; prolonged heating (>8 hours) may degrade sensitive functional groups .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve signals for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), piperazine protons (δ 2.5–3.5 ppm), and benzothiazole aromatic protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragments, with characteristic losses of CO (dioxine-carbonyl) and C₂H₅O (ethoxy group) .
- Elemental Analysis : Combustion analysis validates C, H, N, and S content within ±0.4% of theoretical values .
- Melting Point : Sharp melting points (e.g., 215–217°C) indicate purity .
Advanced: How can computational modeling predict the biological activity of this compound, and what are its limitations?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The benzothiazole and dioxine moieties often show affinity for hydrophobic pockets, while the piperazine group may form hydrogen bonds .
- Limitations : Docking assumes rigid protein structures; molecular dynamics (MD) simulations (50–100 ns) are recommended to assess conformational flexibility. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Advanced: How can researchers resolve discrepancies in biological activity data between synthetic batches?
Methodological Answer:
- Purity Analysis : Compare HPLC profiles (C18 column, acetonitrile/water gradient) to detect impurities >0.1%. Contaminants like unreacted piperazine (retention time ~3.5 minutes) may inhibit activity .
- Structural Confirmation : Use 2D NMR (HSQC, HMBC) to verify regioisomeric purity. For example, misplacement of the ethoxy group on the benzothiazole ring alters bioactivity .
- Batch-to-Batch Optimization : Adjust reaction stoichiometry (1.2:1 molar ratio of benzothiazole to piperazine) and monitor pH during acylation to minimize side products .
Advanced: What strategies enhance target selectivity when modifying the piperazine or benzothiazole moieties?
Methodological Answer:
- Piperazine Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to the piperazine nitrogen to reduce off-target binding. Substituents at the 4-position of piperazine improve selectivity for serotonin receptors .
- Benzothiazole Tuning : Replace the ethoxy group with fluorine or methyl to modulate lipophilicity (logP) and blood-brain barrier permeability. Para-substitutions on benzothiazole enhance affinity for mitochondrial targets .
- SAR Studies : Test analogs in parallel (e.g., 6-methyl vs. 6-ethoxy derivatives) using radioligand binding assays to quantify Ki values .
Advanced: How can solubility challenges in in vitro assays be addressed without compromising bioactivity?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to solubilize the compound in aqueous buffers .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetate esters) to the ethoxy moiety, which are cleaved in physiological conditions .
- Salt Formation : Convert the free base to a hydrochloride salt via treatment with HCl gas in diethyl ether, improving aqueous solubility by >10-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
